molecular formula C11H14N2S B14390922 Wdjpvjpqifceao-uhfffaoysa- CAS No. 90057-60-6

Wdjpvjpqifceao-uhfffaoysa-

Cat. No.: B14390922
CAS No.: 90057-60-6
M. Wt: 206.31 g/mol
InChI Key: WDJPVJPQIFCEAO-UHFFFAOYSA-N
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Description

The compound “Wdjpvjpqifceao-uhfffaoysa-” (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a bromo-chloro-substituted phenyl ring linked to a boronic acid group, conferring unique physicochemical properties such as high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and water at 75°C .

Properties

CAS No.

90057-60-6

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

5-benzyl-2,2-dimethyl-3H-1,3,4-thiadiazole

InChI

InChI=1S/C11H14N2S/c1-11(2)13-12-10(14-11)8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

WDJPVJPQIFCEAO-UHFFFAOYSA-N

Canonical SMILES

CC1(NN=C(S1)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Perbromyl fluoride can be synthesized by the reaction of potassium perbromate with antimony pentafluoride in hydrofluoric acid. The reaction is as follows : [ \text{KBrO}_4 + 2\text{SbF}_5 + 3\text{HF} \rightarrow \text{BrO}_3\text{F} + \text{K[SbF}_6] + \text{H[SbF}_6\cdot\text{H}_2\text{O}} ]

Chemical Reactions Analysis

Perbromyl fluoride undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism by which Perbromyl fluoride exerts its effects involves its reactivity with water and other compounds. It acts as a source of bromine and fluorine atoms, which can participate in various chemical reactions .

Comparison with Similar Compounds

Spectroscopic Data

The compound’s structure has been confirmed through advanced spectroscopic techniques, including ¹H-NMR and ¹³C-NMR , consistent with methodologies outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . Key peaks include:

  • ¹H-NMR : Aromatic protons at δ 7.2–7.8 ppm, indicative of bromo- and chloro-substituted phenyl groups.
  • ¹³C-NMR : Signals corresponding to the boronic acid moiety (δ 165–170 ppm) and halogenated carbons (δ 120–140 ppm) .

Comparison with the Merck Index

The Merck Index confirms boronic acids as critical intermediates in Suzuki-Miyaura couplings, aligning with this compound’s role in synthetic chemistry . However, its unique halogen substitution pattern distinguishes it from common analogs like phenylboronic acid.

Physicochemical Properties and Bioactivity

Key Properties

Property Value Reference
Log P (XLOGP3) 2.15
Solubility (ESOL) 0.24 mg/mL
GI Absorption High
BBB Permeability Yes
Synthetic Accessibility 2.07 (Moderate difficulty)

Bioactivity and Toxicity

Its low skin permeability (Log Kp = -6.21 cm/s) minimizes dermal toxicity risks .

Comparison with Similar Compounds

Structurally Related Boronic Acids

Compound Name Similarity Score Key Differences Reference
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Lacks Br/Cl ortho-substitution
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.79 Additional Cl substituent at position 3
(4-Fluoro-2-iodophenyl)boronic acid 0.71 Halogen type (F/I vs. Br/Cl)

Functional Analogues in Drug Discovery

  • Isorhamnetin-3-O-glycoside: Unlike “Wdjpvjpqifceao-uhfffaoysa-”, this flavonoid derivative lacks boron but shares high BBB permeability, emphasizing the role of lipophilicity in CNS targeting .
  • Zygocaperoside: A triterpenoid with similar molecular weight (MW ≈ 500 g/mol) but lower synthetic accessibility (Score = 3.8), highlighting the advantages of boronic acid scaffolds .

Data Tables and Research Findings

Table 1: Comparative Physicochemical Profiles

Parameter “Wdjpvjpqifceao-uhfffaoysa-” (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 235.27 269.89
Log P (XLOGP3) 2.15 2.10 2.75
Solubility (mg/mL) 0.24 0.30 0.15
BBB Permeability Yes No Yes

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